molecular formula C12H18N2O B8590871 N-(4-aminobenzyl)pivalamide

N-(4-aminobenzyl)pivalamide

Cat. No.: B8590871
M. Wt: 206.28 g/mol
InChI Key: XUPKULYKSHBJBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-Aminobenzyl)pivalamide is a benzyl-substituted pivalamide derivative characterized by a pivaloyl group (tert-butyl carbonyl) attached to a benzylamine scaffold with an amino (-NH2) substituent at the para position of the aromatic ring. This structural combination makes the compound a candidate for applications in medicinal chemistry, particularly in drug design where stability and solubility are critical.

Properties

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

N-[(4-aminophenyl)methyl]-2,2-dimethylpropanamide

InChI

InChI=1S/C12H18N2O/c1-12(2,3)11(15)14-8-9-4-6-10(13)7-5-9/h4-7H,8,13H2,1-3H3,(H,14,15)

InChI Key

XUPKULYKSHBJBH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NCC1=CC=C(C=C1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production often employs catalytic processes to enhance yield and selectivity. Catalysts such as palladium on carbon (Pd/C) or nickel catalysts are used in hydrogenation reactions to achieve the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

    Oxidation: Imines, nitriles.

    Reduction: Secondary amines.

    Substitution: Various substituted benzyl derivatives.

Mechanism of Action

Molecular Targets and Pathways: N-(4-aminobenzyl)pivalamide exerts its effects primarily through interactions with specific enzymes and receptors. It can act as an inhibitor or activator of certain enzymes, modulating their activity and influencing various biochemical pathways. The compound’s ability to form stable complexes with proteins and other biomolecules is crucial for its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(4-aminobenzyl)pivalamide to other N-benzylpivalamides and related derivatives, focusing on structural features, physicochemical properties, and synthetic methodologies. Data are compiled from the provided evidence (see tables and references).

Structural and Substituent Variations

Key structural differences among analogs lie in the substituents on the benzyl ring or adjacent aromatic systems. These modifications influence electronic properties, steric bulk, and intermolecular interactions.

Compound Name Substituents/Modifications Key Functional Groups Reference
This compound 4-NH2 on benzyl ring Pivalamide, primary amine Inferred
N-(2,4-Dimethylbenzyl)pivalamide 2-CH3, 4-CH3 on benzyl ring Pivalamide, methyl groups
N-(4-Methyl-3'-(trifluoromethyl)biphenyl-3-yl)pivalamide 4-CH3, 3'-CF3 on biphenyl system Pivalamide, trifluoromethyl, methyl
N-(2-Methyl-5-(thiophen-2-yl)phenyl)pivalamide 2-CH3, 5-thiophenyl on benzyl ring Pivalamide, thiophene

Physicochemical Properties

Substituents significantly impact melting points, solubility, and crystallinity:

  • Electron-withdrawing groups (e.g., -CF3 in ) reduce melting points (77–83°C) due to disrupted crystallinity.
  • Methyl groups (e.g., 2',4-dimethyl in ) increase melting points (122–125°C) via enhanced van der Waals interactions.
  • Amino groups (hypothesized for this compound) likely improve aqueous solubility compared to non-polar analogs but may lower melting points due to hydrogen-bonding competition.
Compound Name Melting Point (°C) Physical Form Yield (%) Reference
N-(4-Methyl-3'-(trifluoromethyl)biphenyl-3-yl)pivalamide 77–83 Orange solid -
N-(2',4-Dimethylbiphenyl-3-yl)pivalamide 122–125 White solid -
N-(2,4-Dimethylbenzyl)pivalamide 95–97 Solid 80
This compound Not reported Not reported - Inferred

Reactivity and Functionalization

  • Lithiation : N-Benzylpivalamides undergo regioselective lithiation at benzylic or aromatic positions, depending on substituents. Methyl or methoxy groups direct lithiation to specific sites .
  • C–H Arylation: Pivalamides like N-(m-tolyl)pivalamide undergo ortho-C–H arylation under silver-free conditions ().

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